molecular formula C21H17N3O5 B4186713 N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide

Cat. No.: B4186713
M. Wt: 391.4 g/mol
InChI Key: JGBWQZVAXYCMKG-UHFFFAOYSA-N
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Description

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. MNBA belongs to the class of benzamide derivatives and has been shown to possess anti-cancer properties that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and protein kinase C, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the activation of caspases, and the inhibition of NF-κB signaling. Additionally, this compound has been shown to modulate the expression of various genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized chemical properties. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anti-cancer drugs, and the evaluation of its efficacy in animal models of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-nitrobenzamide has been extensively studied for its potential application in cancer treatment. In vitro studies have shown that this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(2-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-15-12-10-14(11-13-15)22-20(25)16-6-2-4-8-18(16)23-21(26)17-7-3-5-9-19(17)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBWQZVAXYCMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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